Octadeca-8,10,12,14-tetraenoic acid
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Overview
Description
Octadeca-8,10,12,14-tetraenoic acid is a polyunsaturated fatty acid with the molecular formula C18H28O2. This compound features an 18-carbon unbranched backbone with four double bonds located at the 8th, 10th, 12th, and 14th positions. It is known for its significant biological, pharmaceutical, and industrial importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadeca-8,10,12,14-tetraenoic acid can be synthesized through the enzymatic oxidation of octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes. This process involves the formation of conjugated tetraene fatty acids and bis-allylic hydroxy acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as the seeds of the makita tree (Parinari laurina). The extraction process is followed by purification and refinement to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Octadeca-8,10,12,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Enzymatic oxidation leads to the formation of conjugated tetraene fatty acids and bis-allylic hydroxy acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes such as those found in the red alga Lithothamnion corallioides are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Various reagents depending on the desired substitution, such as halogens or hydroxyl groups.
Major Products Formed
Oxidation: Conjugated tetraene fatty acids and bis-allylic hydroxy acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Octadeca-8,10,12,14-tetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of octadeca-8,10,12,14-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Stearidonic acid: A polyunsaturated fatty acid with double bonds at the 6th, 9th, 12th, and 15th positions.
Coniferonic acid: Found in Larix decidua, with double bonds at the 5th, 9th, 12th, and 15th positions.
Uniqueness
Octadeca-8,10,12,14-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biological and chemical properties. Its ability to form conjugated tetraenes and bis-allylic hydroxy acids through enzymatic oxidation sets it apart from other similar compounds .
Properties
CAS No. |
129225-29-2 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-8,10,12,14-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-11H,2-3,12-17H2,1H3,(H,19,20) |
InChI Key |
FCQPVKRMQXBSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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